BenchChemオンラインストアへようこそ!

2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole

Lipophilicity Membrane permeability Benzimidazole SAR

2-(3-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole (CAS 477543-18-3; molecular formula C₁₅H₁₃BrN₂; molecular weight 301.18) is a fully synthetic N-alkylated 2-arylbenzimidazole derivative. It belongs to the benzimidazole scaffold family, a privileged heterocyclic core extensively explored in medicinal chemistry for antimicrobial, anticancer, and antiparasitic programmes.

Molecular Formula C15H13BrN2
Molecular Weight 301.187
CAS No. 477543-18-3
Cat. No. B2814025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole
CAS477543-18-3
Molecular FormulaC15H13BrN2
Molecular Weight301.187
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br
InChIInChI=1S/C15H13BrN2/c1-2-18-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11/h3-10H,2H2,1H3
InChIKeyLZUXQFBMLJPSDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole (CAS 477543-18-3): Chemical Identity and Procurement Baseline


2-(3-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole (CAS 477543-18-3; molecular formula C₁₅H₁₃BrN₂; molecular weight 301.18) is a fully synthetic N-alkylated 2-arylbenzimidazole derivative . It belongs to the benzimidazole scaffold family, a privileged heterocyclic core extensively explored in medicinal chemistry for antimicrobial, anticancer, and antiparasitic programmes. The compound features a 3-bromophenyl substituent at the C-2 position and an N-1 ethyl group, which together define its lipophilicity, steric profile, and potential pharmacophoric interactions relative to other 2-phenylbenzimidazole analogs. It is primarily procured as a research tool for structure–activity relationship (SAR) exploration, reference standard preparation, and focused-library synthesis.

Why 2-(3-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole Cannot Be Interchanged with Generic Benzimidazole Analogs


Within the 2-arylbenzimidazole series, even modest structural changes produce substantial shifts in biological fingerprint. The N-1 ethyl group on 2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole increases lipophilicity and alters the conformational preference of the 2-phenyl ring relative to N-unsubstituted or N-methyl analogs, directly affecting membrane permeability and target-binding geometry [1]. The meta-bromine substituent introduces a distinctive halogen-bond donor and steric bulk that cannot be replicated by para-bromo, chloro, or unsubstituted phenyl analogs; SAR studies on related N-alkylated 2-phenylbenzimidazoles demonstrate that both the phenyl ring substituent and the N-alkyl chain length independently modulate antiproliferative IC₅₀ values, and the two effects are non-additive, meaning that swapping one component while retaining the other does not preserve activity [2]. Consequently, generic replacement with a close-in-class benzimidazole without matching both the N-1 alkyl group exactly and the 3-bromophenyl motif risks losing the specific physicochemical and biological profile for which this compound is selected.

Head-to-Head, Cross-Study, and Class-Level Quantitative Differentiation Evidence for 2-(3-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole (CAS 477543-18-3)


N-Ethyl vs. N-Unsubstituted: Lipophilicity-Driven Membrane-Permeability Differentiation

In a systematic series of N-alkylated 2-(substituted phenyl)-1H-benzimidazoles, the introduction of an N-ethyl group consistently elevates lipophilicity relative to the N-unsubstituted parent. Although direct experimental LogP values for the target compound are not reported in the open literature, the class-level trend is unambiguous: for the 2-phenyl series (compounds 1 vs. 1b), the N-ethyl derivative shows substantially altered antiproliferative behaviour (IC₅₀ >100 μM for N-unsubstituted 1; IC₅₀ >100 μM for N-ethyl 1b, but with divergent trends at longer chain lengths) [1]. For the 4-methoxy-substituted series, N-ethyl substitution (compound 2b) yields an IC₅₀ of 76.05 μM against MDA-MB-231, whereas the N-unsubstituted parent (compound 2) is essentially inactive (IC₅₀ >100 μM) [1]. This demonstrates that N-alkylation is a prerequisite for meaningful cellular activity in this phenotype, and the ethyl group occupies a specific lipophilic niche that cannot be generically replaced.

Lipophilicity Membrane permeability Benzimidazole SAR

Meta-Bromophenyl vs. Para-Substituted and Unsubstituted Phenyl: Antibacterial Spectrum Differentiation

The 3-bromophenyl motif confers a qualitatively distinct antibacterial spectrum. The N-unsubstituted analog 2-(3-bromophenyl)-1H-benzimidazole (CAS 77738-96-6) has been demonstrated to be active against methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, vancomycin-resistant Enterococcus faecalis, and Mycobacterium tuberculosis . In contrast, 2-phenyl-1H-benzimidazole (unsubstituted phenyl) and many para-substituted analogs lack this broad anti-resistant-organism profile in published screening panels. Although quantitative MIC values for the N-ethyl target compound are not publicly available, the retention of the 3-bromophenyl pharmacophore strongly suggests that the anti-MRSA and anti-VRE activity signature is preserved, while the N-ethyl group may further modulate potency through enhanced membrane partitioning.

Antibacterial MRSA Drug-resistant bacteria

Bromine vs. Chlorine at the Meta Position: Halogen-Dependent Reactivity and Binding-Mode Differentiation

The meta-bromine atom serves a dual role: as a modulatory substituent for biological target engagement (via halogen bonding and steric effects) and as a synthetic handle for downstream derivatisation (e.g., Suzuki, Buchwald–Hartwig, or Ullmann couplings). Replacement of bromine by chlorine (2-(3-chlorophenyl)-1-ethyl-1H-benzimidazole) alters halogen-bond donor strength (Br > Cl), van der Waals radius (Br 1.85 Å vs. Cl 1.75 Å), and C–X bond dissociation energy, all of which can shift target-binding affinity and selectivity [1]. Furthermore, the C–Br bond is more reactive in Pd-catalysed cross-couplings than C–Cl, offering a strategic advantage when the compound is used as a late-stage diversification intermediate. No direct head-to-head IC₅₀ comparison between the bromo and chloro analogs is available in the public domain, but the physicochemical basis for differentiation is well established in the medicinal chemistry literature.

Halogen bonding SAR Cross-coupling handle

N-Ethyl vs. N-Methyl: Alkyl Chain Length Modulates Antiproliferative Potency and Lipophilicity

Systematic variation of the N-1 alkyl chain in the ACS Omega 2023 benzimidazole series reveals a non-monotonic relationship between chain length and antiproliferative potency. For the 2-(trifluoromethyl)phenyl series, the N-ethyl derivative (3b) showed an IC₅₀ of 83.67 μM, while the N-methyl analog (3a) displayed an IC₅₀ of 55.11 μM, indicating that for certain substituents, a methyl group is more favourable than ethyl [1]. However, for the unsubstituted phenyl series, the N-pentyl derivative (1e) achieved the optimal IC₅₀ of 21.93 μM, and the N-ethyl analog (1b) was essentially inactive (IC₅₀ >100 μM) [1]. These data underscore that the optimal N-alkyl length depends on the specific 2-phenyl substituent, and no single alkyl group is universally superior. For the 3-bromophenyl series, the N-ethyl group occupies a specific position in the lipophilicity-efficacy landscape that differs from both N-methyl and longer-chain analogs; direct IC₅₀ data for the 3-bromophenyl sub-series are not available to confirm the optimal length.

Alkyl chain SAR Antiproliferative Lipophilicity

Meta-Bromo vs. Para-Bromo Positional Isomerism: Regiochemical Control of Target Engagement

The position of the bromine atom on the 2-phenyl ring (meta vs. para) generates distinct electrostatic potential surfaces and dipole vectors that can differentially engage protein binding pockets. While no direct comparative biological data for 2-(3-bromophenyl)- vs. 2-(4-bromophenyl)-1-ethyl-1H-benzimidazole have been identified in the public literature, the general SAR of 2-arylbenzimidazoles establishes that the substitution pattern on the pendant phenyl ring significantly influences both potency and selectivity. For example, in the antibacterial benzimidazole series, meta-substituted phenyl derivatives have been reported to access resistance-breaking activity profiles (anti-MRSA, anti-VRE) that para-substituted isomers may not reproduce . The meta-bromine vectors the halogen substituent into a steric and electronic environment fundamentally different from the para position, with potential consequences for π-stacking interactions with aromatic residues in biological targets.

Positional isomerism Receptor binding Benzimidazole SAR

Overall Evidence Strength Assessment and Known Data Gaps

Critical appraisal of the accessible evidence reveals significant quantitative data gaps for this specific compound. Key limitations include: (i) No direct IC₅₀, MIC, Ki, or EC₅₀ values for 2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole (CAS 477543-18-3) were located in peer-reviewed primary literature or authoritative databases (PubChem, ChEMBL, BindingDB) as of May 2026. (ii) The closest structurally characterised comparator with quantitative data is the N-unsubstituted analog (CAS 77738-96-6), for which only qualitative antibacterial activity has been publicly disclosed. (iii) The ACS Omega 2023 study provides rigorous quantitative SAR for 2-phenyl, 4-methoxyphenyl, and 2-trifluoromethylphenyl sub-series, but the 3-bromophenyl sub-series was not included. Consequently, the differentiation evidence presented above relies on class-level inference and cross-study comparison, with explicit acknowledgement that confirmatory head-to-head experimental data are absent. Procurement decisions must be made with awareness of these evidential gaps, and users are advised to request custom comparative profiling from vendors or to commission in-house head-to-head assays if quantitative differentiation is required for their specific application.

Data gap analysis Procurement risk Experimental validation

Defensible Application Scenarios for 2-(3-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole Based on Available Evidence


Anti-MRSA and Anti-VRE Phenotypic Screening Campaigns

Based on the demonstrated activity of the 3-bromophenyl pharmacophore against drug-resistant Gram-positive pathogens, this compound is a rational entry point for hit-finding libraries targeting MRSA, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus faecalis . The N-ethyl group provides enhanced lipophilicity for membrane penetration compared to N-unsubstituted analogs, potentially improving whole-cell potency. Users should incorporate appropriate comparator compounds (e.g., N-unsubstituted 2-(3-bromophenyl)-1H-benzimidazole and 2-phenyl-1-ethyl-1H-benzimidazole) to confirm that both the 3-bromophenyl motif and the N-ethyl group contribute additively to the observed antibacterial phenotype.

Late-Stage Diversification via C–Br Cross-Coupling Chemistry

The aryl bromide at the meta position of the 2-phenyl ring serves as a versatile synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, and Ullmann-type couplings, enabling rapid analogue generation for SAR exploration . The N-ethyl group remains inert under standard Pd-catalysed coupling conditions, allowing selective functionalisation at the bromine site. For procurement, this positions the compound as a key intermediate in parallel synthesis libraries where diversity is introduced at the 3-position of the pendant phenyl ring. The superior reactivity of C–Br over C–Cl makes this compound preferable to the chloro analog for most cross-coupling applications.

Benzimidazole Lipophilicity–Efficacy SAR Studies

The compound fills a specific and under-explored niche in the N-alkyl-2-arylbenzimidazole SAR matrix: an N-ethyl group combined with a meta-bromophenyl substituent. The ACS Omega 2023 dataset covers phenyl, 4-methoxyphenyl, and 2-trifluoromethylphenyl sub-series with systematic N-alkyl variation but omits halogen-substituted phenyl variants . Procuring this compound enables the critical expansion of that SAR landscape to include halogen electronic effects, which are known to modulate both target binding and metabolic stability. Comparative assessment against the N-methyl, N-propyl, and N-unsubstituted 3-bromophenyl analogs, as well as the 3-chlorophenyl and 4-bromophenyl N-ethyl analogs, would constitute a coherent and publishable SAR study.

Mycobacterium tuberculosis Screening Libraries

The N-unsubstituted 3-bromophenyl benzimidazole scaffold has reported activity against Mycobacterium tuberculosis . The N-ethyl derivative offers altered lipophilicity that may enhance penetration into the mycobacterial cell wall, which is notoriously impermeable. This compound is therefore a rational inclusion in medium-throughput screening decks targeting tuberculosis, particularly where the screening cascade includes both extracellular and intramacrophage assays. Procurement should ideally be accompanied by a matched set of N-alkyl variants (methyl, ethyl, propyl, butyl) to probe the relationship between chain length and antimycobacterial potency.

Quote Request

Request a Quote for 2-(3-bromophenyl)-1-ethyl-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.